molecular formula C8H10O9 B12296965 Butanedioic acid, 2,2'-oxybis- CAS No. 7408-18-6

Butanedioic acid, 2,2'-oxybis-

Cat. No.: B12296965
CAS No.: 7408-18-6
M. Wt: 250.16 g/mol
InChI Key: CFPOJWPDQWJEMO-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,2'-oxybis-, formally identified as poly(diethylene glycol succinate), is a polyester polymer synthesized from succinic acid (butanedioic acid) and diethylene glycol (2,2'-oxybisethanol) . Its structure consists of repeating units of succinate and diethylene glycol moieties, forming a linear chain with ether and ester linkages. The compound (CAS: 26183-02-8) has the molecular formula (C₄H₆O₄·C₄H₁₀O₃)ₙ and is primarily utilized as a stationary phase in gas chromatography due to its thermal stability and polar characteristics .

Properties

CAS No.

7408-18-6

Molecular Formula

C8H10O9

Molecular Weight

250.16 g/mol

IUPAC Name

2-(1,2-dicarboxyethoxy)butanedioic acid

InChI

InChI=1S/C8H10O9/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)

InChI Key

CFPOJWPDQWJEMO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanedioic acid, 2,2’-oxybis- can be synthesized by the oxidation of succinic acid under specific conditions. The process requires particular experimental conditions and catalysts .

Industrial Production Methods: One industrial method involves microbial fermentation to produce sodium succinate, which is then processed to obtain butanedioic acid. This method includes steps such as pH adjustment, solid-liquid separation, decolorization, and crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butanedioic acid, 2,2’-oxybis- can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced to form different reduced products.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Substitution Reagents: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of more oxidized carboxylic acids, while reduction can yield alcohols or other reduced forms .

Mechanism of Action

Butanedioic acid, 2,2’-oxybis- exerts its effects primarily through its ability to chelate metal ions. This chelation can inhibit or promote various biochemical reactions depending on the metal ions involved. In metabolic pathways, it acts as an intermediate, participating in reactions that produce energy and other essential compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to poly(diethylene glycol succinate). Key differences in molecular architecture, properties, and applications are highlighted.

Poly(ethylene glycol succinate)

  • Structure : A polyester derived from succinic acid and ethylene glycol (simpler diol without an ether linkage).
  • Key Difference : Absence of the ether group in the glycol unit reduces polarity compared to poly(diethylene glycol succinate).
  • Application : Used in biodegradable plastics and drug delivery systems.

Diglycolic Acid (Acetic Acid, 2,2'-Oxybis-)

  • Structure : A dicarboxylic acid with an ether linkage (C₄H₆O₅; CAS: 110-99-6) .
  • Properties : Smaller molecular weight (134.09 g/mol) and higher solubility in water compared to the polymer.
  • Application : Acts as a chelating agent, though its stability constants with metals (e.g., log K = 8.2 for Ca²⁺) are lower than EDTA, limiting its use in heavy metal sequestration .

2,2'-Thiodiacetic Acid

  • Structure : Sulfur analog of diglycolic acid (C₄H₈O₄S) .
  • Properties : The thioether group enhances affinity for soft metal ions (e.g., Ag⁺, Hg²⁺) due to sulfur’s polarizability.
  • Application : Used in synthesizing metal-organic frameworks (MOFs) and corrosion inhibitors.

2,2-Bis(hydroxymethyl)butanoic Acid

  • Structure : Branched carboxylic acid with two hydroxyl groups (C₆H₁₂O₄; CAS: 10097-02-6) .
  • Properties : High hydrophilicity and functionality for crosslinking in polymer networks.
  • Application: Monomer for hyperbranched polyesters and epoxy resins.

Diethylene Glycol (2,2'-Oxybisethanol)

  • Structure : Ether-containing diol (C₄H₁₀O₃; CAS: 111-46-6) .
  • Application : Precursor for polyesters, plasticizers, and humectants. Its ether linkage improves flexibility in polymer backbones.

Data Tables

Table 1: Structural and Physical Comparison

Compound CAS Formula Molecular Weight Key Functional Groups Application(s)
Poly(diethylene glycol succinate) 26183-02-8 (C₄H₆O₄·C₄H₁₀O₃)ₙ Polymer Ether, ester Gas chromatography
Diglycolic acid 110-99-6 C₄H₆O₅ 134.09 Carboxylic acid, ether Chelation, organic synthesis
2,2'-Thiodiacetic acid - C₄H₈O₄S 152.17 Carboxylic acid, thioether MOFs, corrosion inhibition
2,2-Bis(hydroxymethyl)butanoic acid 10097-02-6 C₆H₁₂O₄ 148.16 Carboxylic acid, hydroxyl Polymer crosslinking
Diethylene glycol 111-46-6 C₄H₁₀O₃ 106.12 Ether, hydroxyl Solvent, polymer precursor

Table 2: Stability Constants (log K) with Metal Ions

Compound Ca²⁺ Mg²⁺ Fe³⁺ Application Context
Diglycolic acid 8.2 5.7 12.1 Moderate chelation
EDTA 10.7 8.8 25.1 High-performance chelation

Research Findings

Chelation Efficiency : Diglycolic acid exhibits lower stability constants than EDTA, making it less effective for industrial metal sequestration but suitable for niche applications requiring moderate binding .

Polymer Flexibility : The ether linkage in poly(diethylene glycol succinate) enhances chain mobility, improving its performance as a chromatographic phase by balancing polarity and thermal stability .

Sulfur Reactivity : 2,2'-Thiodiacetic acid’s sulfur atom facilitates unique coordination geometries in MOFs, enabling selective adsorption of pollutants .

Branched Architectures: 2,2-Bis(hydroxymethyl)butanoic acid’s branching promotes hyperbranched polymer synthesis, useful in coatings and adhesives .

Biological Activity

Introduction

Butanedioic acid, 2,2'-oxybis- (also known as diethyl malonate or butanedioic acid bis(2-hydroxyethyl) ester) is a compound that has garnered attention for its biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

Butanedioic acid, 2,2'-oxybis- has the molecular formula C8H10O9C_8H_{10}O_9 and a molecular weight of approximately 206.16 g/mol. Its structure features two butanedioic acid moieties linked via an ether bond, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₀O₉
Molecular Weight206.16 g/mol
SolubilitySoluble in water
Melting Point40-42 °C

Anti-inflammatory Activity

Recent studies have indicated that butanedioic acid, 2,2'-oxybis- exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study: Cytokine Inhibition
In a controlled experiment using human peripheral blood mononuclear cells (PBMCs), treatment with butanedioic acid resulted in a reduction of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 50% at a concentration of 100 µg/mL. This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

Butanedioic acid has also shown promising antimicrobial activity against various pathogens.

Research Findings:
A comprehensive study evaluated the antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that butanedioic acid can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of butanedioic acid.

Findings:
Using the MTT assay on human cell lines, it was observed that at concentrations below 200 µg/mL, there was no significant cytotoxic effect on normal human fibroblasts. However, at higher concentrations (≥400 µg/mL), cell viability dropped significantly.

Table 2: Cytotoxicity Results

Concentration (µg/mL)Cell Viability (%)
0100
10095
20090
40060

The biological activities of butanedioic acid may be attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance.

  • Inhibition of NF-kB Pathway: The compound appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Membrane Disruption: Its antimicrobial effects may stem from disrupting bacterial cell membranes, thereby increasing permeability and leading to cell lysis.

Q & A

Q. What are the recommended laboratory synthesis methods for Butanedioic acid, 2,2'-oxybis- (diglycolic acid)?

Diglycolic acid is commonly synthesized via condensation reactions. A basic approach involves reacting glycolic acid derivatives or ethylene oxide with succinic acid under controlled conditions. For example, polymerization with diethylene glycol yields poly(diethylene glycol succinate), as noted in polymer-based syntheses . Characterization of intermediates using NMR (e.g., 1^1H and 13^{13}C) and IR spectroscopy is critical to confirm structural integrity and purity . Researchers should document reaction parameters (temperature, solvent, catalyst) meticulously to ensure reproducibility, adhering to guidelines for experimental reporting .

Q. What spectroscopic and chromatographic techniques are essential for characterizing diglycolic acid and its derivatives?

Key techniques include:

  • NMR Spectroscopy : To identify functional groups (e.g., carboxylic protons at δ 10-12 ppm) and confirm ether linkages .
  • FT-IR : Peaks near 1700 cm1^{-1} (C=O stretching) and 1100 cm1^{-1} (C-O-C ether bonds) validate the structure .
  • HPLC/GC : For purity assessment, especially when used as a stationary phase in chromatography . Researchers should cross-reference data with literature and report deviations, such as unexpected melting points (e.g., 140–144°C vs. reported values) .

Q. What safety protocols are critical when handling diglycolic acid in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as per GHS guidelines .
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in accordance with local regulations . Safety data sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) of diglycolic acid?

Discrepancies in LogP values (e.g., missing data in some sources ) may arise from experimental vs. computational methods. Researchers should:

  • Validate Experimentally : Use shake-flask or HPLC-derived LogP measurements.
  • Cross-Check Computational Models : Compare outputs from software like ChemAxon or EPI Suite with empirical data .
  • Assess Solvent Effects : Solubility variations (e.g., water vs. organic solvents) should be documented with temperature and pH controls .

Q. What optimization strategies improve the accuracy of stability constant determinations for diglycolic acid-metal complexes?

Acid-base potentiometric titrations are standard for stability constant calculations. Key optimizations include:

  • Ionic Strength Control : Use background electrolytes (e.g., 0.1 M KCl) to minimize activity coefficient errors.
  • Temperature and pH Calibration : Ensure electrode accuracy with buffer standards .
  • Comparative Analysis : Benchmark against EDTA complexes to evaluate relative chelation efficiency, noting diglycolic acid’s lower denticity .

Q. How can computational modeling advance the study of diglycolic acid’s reactivity and degradation pathways?

  • DFT Calculations : Predict reaction intermediates (e.g., esterification or hydrolysis products) and transition states .
  • MD Simulations : Model polymer degradation under varying thermal or hydrolytic conditions .
  • QSAR Studies : Correlate structural features (e.g., ether bond flexibility) with biodegradability in environmental studies .

Q. What statistical methods are appropriate for analyzing titration data in diglycolic acid research?

  • Nonlinear Regression : Fit titration curves using software like HyperQuad to calculate stability constants .
  • Error Propagation Analysis : Quantify uncertainties in pH measurements and ligand concentrations .
  • ANOVA : Compare replicate experiments to identify systematic errors .

Methodological Best Practices

  • Reproducibility : Document experimental conditions (e.g., solvent purity, catalyst ratios) in detail, following IUPAC guidelines .
  • Data Contradictions : Use orthogonal techniques (e.g., NMR + XRD) to validate structural anomalies .
  • Ethical Reporting : Cite primary literature and avoid over-reliance on vendor-supplied data (e.g., exclude unverified claims from non-peer-reviewed sources) .

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